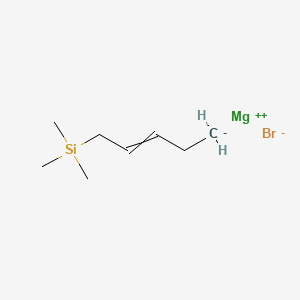![molecular formula C12H18O3 B12541533 1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene CAS No. 832098-73-4](/img/structure/B12541533.png)
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene is a complex organic compound featuring a unique bis-spiroacetal structure. This compound is part of a broader class of spiroacetals, which are known for their interesting stereochemical properties and biological activities. The bis-spiroacetal framework is often found in natural products, including antibiotics and toxins, making it a subject of significant interest in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene typically involves the formation of spiroacetal rings through acid-catalyzed cyclization. One common method includes the addition of an α-sulfonyl carbanion to δ-valerolactone, followed by acid-catalyzed cyclization . The reductive removal of the sulfone group using Raney nickel can then afford the parent bis-spiroacetals . Another approach involves the use of iodobenzene diacetate and iodine under photolytic conditions to achieve oxidative cyclization .
Industrial Production Methods
While specific industrial production methods for 1,7,9-Trioxadispiro[515~8~These methods often rely on scalable acid-catalyzed cyclization reactions and the use of robust reagents like iodobenzene diacetate for oxidative cyclization .
Analyse Chemischer Reaktionen
Types of Reactions
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate and iodine.
Reduction: Reductive removal of sulfone groups using Raney nickel.
Substitution: Nucleophilic addition reactions, such as the addition of acetylene to δ-valerolactone.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate and iodine under photolytic conditions.
Reduction: Raney nickel for the removal of sulfone groups.
Substitution: Catalytic amounts of camphorsulphonic acid in dichloromethane for cyclization reactions.
Major Products
The major products formed from these reactions include various isomers of bis-spiroacetals, which can be further manipulated to yield specific desired structures .
Wissenschaftliche Forschungsanwendungen
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the stereochemical complexity and reactivity of spiroacetals.
Biology: Investigated for its potential biological activities, including antibiotic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene involves its ability to undergo oxidative and reductive transformations, which can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are often related to its spiroacetal structure, which can interact with biological molecules in unique ways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6,8-Trioxadispiro[4.1.5.3]pentadec-13-ene: Found in the salinomycin family of polyether antibiotics.
1,6,8-Trioxadispiro[4.1.5.2]tetradec-11-ene: Present in shellfish toxins like spirolides.
Uniqueness
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene is unique due to its specific bis-spiroacetal structure, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it a valuable compound for studying the chemistry and biology of spiroacetals .
Eigenschaften
CAS-Nummer |
832098-73-4 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
5,7,9-trioxadispiro[5.1.58.26]pentadec-14-ene |
InChI |
InChI=1S/C12H18O3/c1-3-9-13-11(5-1)7-8-12(15-11)6-2-4-10-14-12/h7-8H,1-6,9-10H2 |
InChI-Schlüssel |
PNFPLRRUTHVLQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC2(C1)C=CC3(O2)CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


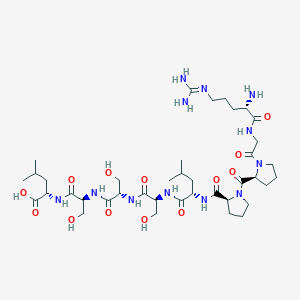
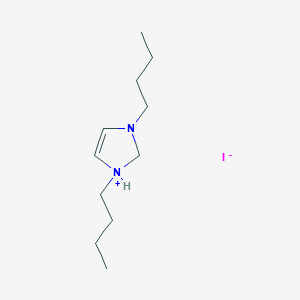
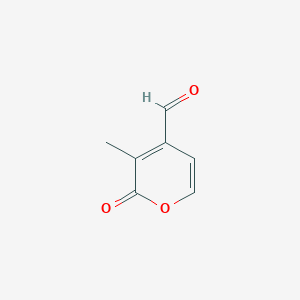
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
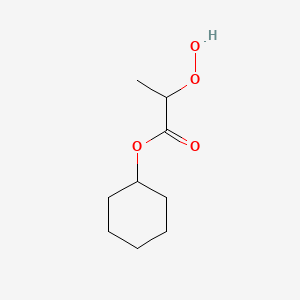
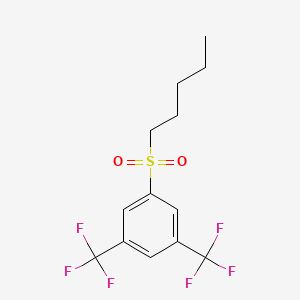
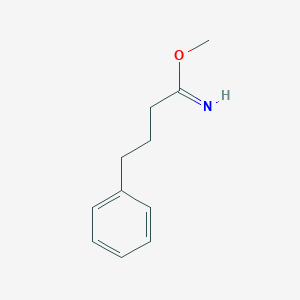
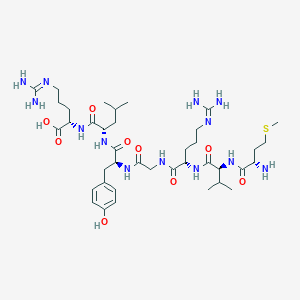
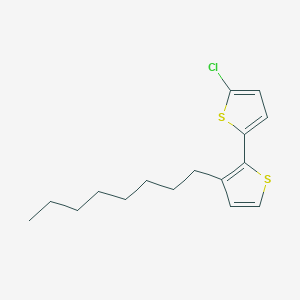
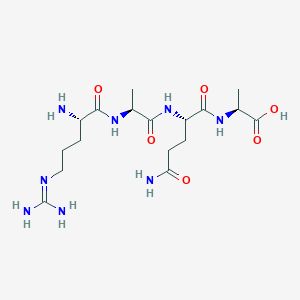
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)
